molecular formula C13H19NO B5427844 2-(2,4-dimethylphenyl)-N-propylacetamide

2-(2,4-dimethylphenyl)-N-propylacetamide

Cat. No.: B5427844
M. Wt: 205.30 g/mol
InChI Key: SXVXXNXQGKWDFT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-N-propylacetamide is an acetamide derivative featuring a 2,4-dimethylphenyl group attached to the carbonyl carbon and an N-propyl substituent.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-7-14-13(15)9-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXXNXQGKWDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs

(a) 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (Compound 2e)
  • Structure : Similar N-propylacetamide backbone but includes a 4-chlorophenyl-indolyl-glyoxylamide moiety.
  • Key Difference : The indole ring and glyoxylamide group in 2e enhance interactions with the MDM2 receptor, which the target compound lacks.
(b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Dichlorophenyl and pyrazolyl substituents.
  • Activity : Exhibits structural flexibility with variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing dimer formation via N–H⋯O hydrogen bonds. Such conformational diversity may optimize ligand-receptor binding .
  • Key Difference : The dichlorophenyl group provides stronger electron-withdrawing effects compared to the dimethylphenyl group in the target compound.

Agrochemical Analogs

(a) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structure : Chloroacetamide with diethylphenyl and methoxymethyl groups.
  • Activity : Herbicide targeting weed growth via inhibition of very-long-chain fatty acid synthesis .
  • Key Difference : The chloro and methoxymethyl groups in alachlor enhance reactivity toward plant enzymes, whereas the dimethylphenyl group in the target compound may reduce electrophilicity.
(b) Fungicidal Amides (e.g., [(1S,2S)-2-(2,4-Dimethylphenyl)-1,3-dimethyl-butyl]propanoate)
  • Structure: 2,4-Dimethylphenyl group but linked to a propanoate ester instead of an acetamide.
  • Activity : Inhibits fungal respiration by targeting complex III at the Qi site .
  • Key Difference : The acetamide core in the target compound may offer different hydrogen-bonding capabilities compared to ester-based fungicides.

Structural and Functional Data Table

Compound Name Substituents Molecular Weight Biological Target Key Activity
2-(2,4-Dimethylphenyl)-N-propylacetamide 2,4-dimethylphenyl, N-propyl ~219.3 (calc.) Hypothetical: MDM2/PBR Potential anticancer/pesticidal
Compound 2e 4-chlorophenyl-indolyl, N-propyl ~356.8 MDM2-p53 protein Anticancer (high binding affinity)
Alachlor 2,6-diethylphenyl, methoxymethyl ~269.8 Plant VLCFA synthesis Herbicidal
Fungicide A.2.5 2,4-dimethylphenyl, propanoate ~421.5 Fungal complex III (Qi site) Fungicidal

Key Structural and Functional Insights

Substituent Effects :

  • Chlorine vs. Methyl Groups : Chlorine (e.g., in 2e or alachlor) increases electrophilicity and binding to hydrophobic pockets, while methyl groups (as in the target compound) enhance lipophilicity without significant electronic effects .
  • N-Alkyl Chains : The N-propyl group in the target compound and 2e may improve metabolic stability compared to shorter chains (e.g., N-methyl in some fungicides) .

Biological Target Specificity: Indole-containing analogs (e.g., 2e) show affinity for cancer-related proteins, whereas chloroacetamides (e.g., alachlor) target plant-specific pathways .

Synthetic Feasibility :

  • The target compound could be synthesized via a one-pot reaction of 2,4-dimethylphenylacetic acid with propylamine, similar to methods used for indolyl-glyoxylamides .

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